molecular formula C22H28N2O4S B3467531 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B3467531
M. Wt: 416.5 g/mol
InChI Key: IJXJQFYBRLBEDS-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (molecular formula: C₂₂H₁₉N₃O₃S, molecular weight: 405.47 g/mol) is a sulfonamide derivative characterized by:

  • A 4-methoxyphenyl substituent, which enhances electron density and may influence bioavailability .
  • An azepane-1-yl (7-membered saturated amine ring) group linked via a carbonyl moiety. Azepane rings confer conformational flexibility and modulate lipophilicity compared to smaller heterocycles like piperidine or piperazine .

Characterization methods include 1H/13C NMR, HRMS, and IR spectroscopy to confirm the structure .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-7-13-21(14-8-18)29(26,27)24(19-9-11-20(28-2)12-10-19)17-22(25)23-15-5-3-4-6-16-23/h7-14H,3-6,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJQFYBRLBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or azepane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

describes compounds 4g–4o , which share the 4-methylbenzenesulfonamide core but differ in substituents on the chromene ring. For example:

  • 4j : Contains a 4-methoxyphenyl group (melting point: 168–170°C).
  • 4l : Substituted with 4-fluorophenyl (melting point: 182–184°C).
  • 4o : Features a 3-bromophenyl group (melting point: 190–192°C).

Key Observations :

  • Electron-donating groups (e.g., methoxy in 4j ) lower melting points compared to electron-withdrawing groups (e.g., bromo in 4o ), likely due to reduced intermolecular interactions.
  • 4j ’s methoxy group mirrors the target compound, suggesting shared solubility or receptor-binding profiles .

Heterocyclic Ring Systems

reports compounds like S12i (N-(buta-2,3-dien-1-yl)-N-(2-(hydroxymethyl)-4-methoxyphenyl)-4-methylbenzenesulfonamide), which includes an allenyl group and hydroxymethyl substituent. In contrast, the target compound’s azepane and quinazoline systems () provide distinct structural features:

  • Azepane vs. piperazine/morpholine : Larger rings (e.g., azepane) increase lipophilicity, which may improve blood-brain barrier penetration relative to 6-membered rings in compounds like 4n (piperazine derivative, melting point: 158–160°C) .

Data Tables

Table 1: Physical and Structural Properties of Selected Sulfonamides

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Heterocycle
Target Compound 405.47 Not reported 4-Methoxyphenyl, Azepane Quinazoline
4j () ~400 168–170 4-Methoxyphenyl Chromene
4n () ~380 158–160 4-Chlorophenyl, Piperazine Piperazine
S12i () ~420 Not reported 4-Methoxyphenyl, Allenyl None

Biological Activity

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, also known by its ChemDiv compound ID 4664-1530, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings, including its chemical properties, biological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H28N2O4S
  • Molecular Weight : 416.54 g/mol
  • IUPAC Name : this compound
  • LogP (Partition Coefficient) : 3.93
  • Water Solubility (LogSw) : -3.86

These properties suggest moderate lipophilicity and low water solubility, which may influence its pharmacokinetic behavior in biological systems .

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and pain .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related sulfonamide compounds indicated that modifications to the azepane moiety can enhance antibacterial activity. While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential effectiveness against bacterial strains .

Anticancer Potential

Emerging evidence suggests that compounds with sulfonamide structures can exhibit cytotoxic effects on cancer cell lines. Research is ongoing to determine the specific anticancer activities of this compound against various tumor types .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Antimicrobial Study Related compounds showed significant antibacterial activity; further investigation needed for this specific compound .
Cytotoxicity Assay Preliminary results indicate potential cytotoxic effects on cancer cell lines; detailed analysis required for specific mechanisms .
Enzyme Inhibition Evidence suggests inhibition of key metabolic enzymes, impacting cellular processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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